molecular formula C36H62O31 B131044 Maltohexaose CAS No. 34620-77-4

Maltohexaose

Cat. No.: B131044
CAS No.: 34620-77-4
M. Wt: 990.9 g/mol
InChI Key: OCIBBXPLUVYKCH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Maltohexaose, also known as D-maltohexaose, Amylohexaose, or MFCD00083650, is a natural saccharide that can be produced from amylose, amylopectin, and whole starch . It primarily targets enzymes such as Amyloglucosidase and α-amylase . These enzymes play a crucial role in the hydrolysis of starch and related glycans .

Mode of Action

The interaction of this compound with its targets involves multiple substrate binding modes . This is in accordance with an endo-type mode of action, where the internal α-1,4 linkages of starch are randomly cleaved . Significant interactions between subsites -5 and -6 and glucosyl residues at the non-reducing end explain the maltopentaose (G5) and this compound (G6) specificity of the enzyme .

Biochemical Pathways

This compound is involved in the starch degradation pathway . It is produced as a final product from starch, instead of further degrading into glucose and/or maltose . This unique property distinguishes it from other members of the glycosyl hydrolase family 13 .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, a study on a similar compound, this compound-indocyanine green (MH-ICG), showed that it had a biological half-life of 14.0 ± 1.3 minutes in healthy rats . Approximately 50% of the injected MH-ICG was excreted into the feces after 24 hours .

Result of Action

The result of this compound’s action is the production of maltopentaose (G5) and this compound (G6) as the major products . This is due to the endo-type mode of action of the enzyme, which randomly cleaves the internal α-1,4 linkages of starch .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the thermostability of the enzyme that interacts with this compound is enhanced by the presence of a Ca2+–Ca2+–Ca2+ metal triad . Furthermore, the production of this compound can be improved by optimizing the temperature and initial pH of the culture medium .

Biochemical Analysis

Biochemical Properties

Maltohexaose interacts with various enzymes, proteins, and other biomolecules. For instance, it is the main product of the extracellular exo-maltohexaohydrolase enzyme from a Klebsiella pneumoniae mutant . This enzyme hydrolyzes short-chain amylose to produce about 40% this compound . The enzyme also interacts with maltooligosaccharides larger than this compound, producing mostly this compound through an exo mechanism action .

Cellular Effects

It is known that this compound is involved in the formation and hydrolysis of maltooligosaccharides . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the formation and hydrolysis of maltooligosaccharides by the exo-maltohexaohydrolase enzyme . This enzyme cleaves the α-1,4 glycosidic linkages of starch to produce this compound . The enzyme’s action on this compound is position-specific, with the highest frequency of cleavage at the second bond from the reducing end .

Temporal Effects in Laboratory Settings

It is known that this compound is formed from maltotetraose by the transfer action of the exo-maltohexaohydrolase enzyme, with an action pattern dependent on the substrate concentration .

Metabolic Pathways

This compound is involved in the starch and sucrose metabolic pathway . It is produced from starch by the action of the exo-maltohexaohydrolase enzyme . This enzyme cleaves the α-1,4 glycosidic linkages of starch to produce this compound .

Transport and Distribution

It is known that this compound enters E.coli via the maltodextrin transport pathway .

Subcellular Localization

Given that it is a soluble sugar, it is likely to be found in the cytoplasm of cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Amylohexaose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of amylose and amylopectin into smaller oligosaccharides, including amylohexaose . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods: In industrial settings, amylohexaose is produced by enzymatic hydrolysis of starch using microbial amylases. The process involves the use of bacteria such as Aerobacter aerogenes, which produce amylases capable of breaking down starch into amylohexaose . The reaction is carried out in large bioreactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Amylohexaose undergoes various chemical reactions, including:

    Oxidation: Amylohexaose can be oxidized to produce gluconic acid derivatives.

    Reduction: Reduction of amylohexaose can yield sorbitol.

    Substitution: Substitution reactions can introduce functional groups such as acetyl or phosphate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acetic anhydride or phosphoric acid can be used for acetylation or phosphorylation, respectively.

Major Products:

    Oxidation: Gluconic acid derivatives.

    Reduction: Sorbitol.

    Substitution: Acetylated or phosphorylated amylohexaose.

Comparison with Similar Compounds

    Cellohexaose: Composed of six glucose units linked by β-1,4-glycosidic bonds.

    Mannohexaose: Composed of six mannose units linked by α-1,4-glycosidic bonds.

Comparison:

Amylohexaose’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIBBXPLUVYKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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